Glyminox
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Overview
Description
Preparation Methods
The synthesis of Glyminox involves the combination of alkyl dimethyl glycine and alkyl dimethyl amine oxide. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability and efficacy of the compound . Industrial production methods for this compound involve large-scale synthesis in pharmaceutical manufacturing facilities, adhering to stringent quality control measures to maintain the purity and potency of the final product .
Chemical Reactions Analysis
Glyminox undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Glyminox has a wide range of scientific research applications, including:
Chemistry: this compound is used in studies related to membrane lipid interactions and the development of lipid-targeting drugs.
Biology: The compound is utilized in research on cellular membrane dynamics and the role of membrane lipids in various biological processes.
Medicine: this compound is investigated for its potential in preventing sexually transmitted diseases, including HIV infection.
Mechanism of Action
Glyminox exerts its effects by inhibiting membrane lipids. It targets the lipid components of cellular membranes, disrupting their structure and function. This inhibition prevents the fusion and entry of viruses, such as HIV, into host cells, thereby reducing the risk of infection . The molecular targets of this compound include specific lipid molecules within the membrane, and the pathways involved in its mechanism of action are related to membrane lipid dynamics .
Comparison with Similar Compounds
Glyminox is unique in its dual action as both a contraceptive and a preventive agent against sexually transmitted diseases. Similar compounds include:
Nonoxynol-9: A surfactant used as a contraceptive and microbicide.
Cellulose sulfate: A polyanionic polymer used as a microbicide.
Properties
CAS No. |
664323-11-9 |
---|---|
Molecular Formula |
C36H74N2O4 |
Molecular Weight |
599.0 g/mol |
IUPAC Name |
N,N-dimethyltetradecan-1-amine oxide;2-[hexadecanoyl(dimethyl)azaniumyl]acetate |
InChI |
InChI=1S/C20H39NO3.C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21(2,3)18-20(23)24;1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h4-18H2,1-3H3;4-16H2,1-3H3 |
InChI Key |
KALYGJOYPFFBRF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC([N+](C)(CC([O-])=O)C)=O.CCCCCCCCCCCCCC[N+](C)([O-])C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[N+](C)(C)CC(=O)[O-].CCCCCCCCCCCCCC[N+](C)(C)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Glyminox; Savvy |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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